molecular formula C4H4N4O3 B170847 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea CAS No. 105245-87-2

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

Cat. No. B170847
M. Wt: 156.1 g/mol
InChI Key: MFAONEQLPARJAO-UHFFFAOYSA-N
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Description

“1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

The molecular formula of “1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea” is C4H4N4O3 . Its average mass is 156.100 Da and its monoisotopic mass is 156.028336 Da .


Physical And Chemical Properties Analysis

The compound has a density of 2.2±0.1 g/cm3 . Its molar refractivity is 32.1±0.5 cm3 . It has 7 H bond acceptors and 4 H bond donors . Its polar surface area is 114 Å2 . Its polarizability is 12.7±0.5 10-24 cm3 . Its surface tension is 124.4±7.0 dyne/cm . Its molar volume is 71.1±7.0 cm3 .

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • The compound is involved in molecular rearrangements to create new indole and imidazolinone derivatives, as shown in a study by Klásek, Lyčka, and Holčapek (2007) in "Tetrahedron" (Klásek, Lyčka, & Holčapek, 2007).

Imidazole Derivatives Reactivity

  • New imidazole derivatives have been synthesized, characterized, and their reactivity studied, including computational and spectroscopic methods. This was explored by Hossain et al. (2018) in "Journal of Molecular Structure" (Hossain et al., 2018).

Applications in Synthesis of Glycolurils

  • Glycolurils, which have applications in various scientific fields, are synthesized using methods involving compounds related to 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, as discussed by Kravchenko, Baranov, and Gazieva (2018) in "Russian Chemical Reviews" (Kravchenko, Baranov, & Gazieva, 2018).

Characterization and Chemistry

  • The compound has been characterized and its chemistry analyzed in the context of cosmetic preservatives, according to Lehmann et al. (2006) in "Contact Dermatitis" (Lehmann et al., 2006).

Antimicrobial Evaluation

  • Novel derivatives containing this compound have been synthesized and evaluated for antimicrobial properties, as found by Rani et al. (2014) in "IOSR Journal of Applied Chemistry" (Rani et al., 2014).

Pharmacological Evaluation

  • Synthesized derivatives of this compound have been evaluated for their potential in central nervous system activity, as explored by Szacon et al. (2016) in "Molecules" (Szacon et al., 2016).

Catalytic Reactions

  • The compound has been used in catalytic reactions for the synthesis of nitrogen heterocycles, as researched by Bender and Widenhoefer (2006) in "Organic Letters" (Bender & Widenhoefer, 2006).

Future Directions

The future directions for “1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs .

properties

IUPAC Name

(2,5-dioxoimidazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAONEQLPARJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425870
Record name 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

CAS RN

105245-87-2
Record name 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 2
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 3
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 4
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 5
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 6
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

Citations

For This Compound
2
Citations
L Cendron, R Berni, C Folli, I Ramazzina, R Percudani… - snapshots.wwpdb.org
Full wwPDB X-ray Structure Validation Report i Page 1 Full wwPDB X-ray Structure Validation Report i O Mar 26, 2014 – 05:45 PM EDT PDB ID : 2O73 Title : Structure of OHCU …
Number of citations: 0 snapshots.wwpdb.org
L Gabison, M Chiadmi, N Colloc'h, T Prange
Number of citations: 0

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